(5E)-5-[(1,5-dimethyl-1H-pyrazol-3-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one
Description
5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex heterocyclic compound that features both pyrazole and imidazole moieties
Properties
Molecular Formula |
C11H14N4OS |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
(5E)-5-[(1,5-dimethylpyrazol-3-yl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H14N4OS/c1-4-15-10(16)9(12-11(15)17)6-8-5-7(2)14(3)13-8/h5-6H,4H2,1-3H3,(H,12,17)/b9-6+ |
InChI Key |
RSFXMXSUOPHBHQ-RMKNXTFCSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=NN(C(=C2)C)C)/NC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=NN(C(=C2)C)C)NC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves the condensation of appropriate pyrazole and imidazole derivatives. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with 3-ethyl-2-thioxo-4H-imidazol-4-one under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form tetrahydro derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Nitrated or halogenated pyrazole derivatives.
Scientific Research Applications
5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with various biological targets.
Materials Science: The unique electronic properties of the pyrazole and imidazole rings make this compound a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used as a probe to study enzyme mechanisms and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole and imidazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar electronic properties.
2-Thioxo-4H-imidazol-4-one: A related imidazole derivative with a thioxo group.
Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole-pyrimidine ring system, exhibiting similar biological activities.
Uniqueness
5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-3-ETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is unique due to its combination of pyrazole and imidazole moieties, which confer distinct electronic and steric properties. This dual functionality allows it to interact with a broader range of biological targets and participate in diverse chemical reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
